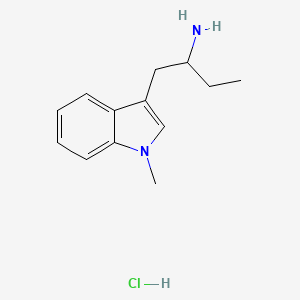

1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride

Description

1-(1-Methyl-1H-indol-3-yl)butan-2-amine hydrochloride is a synthetic organic compound featuring a substituted indole core. The indole moiety is substituted with a methyl group at the 1-position and a butan-2-amine chain at the 3-position, with the amine group protonated as a hydrochloride salt. This structural configuration enhances solubility and stability, making it suitable for pharmaceutical and biochemical research .

Properties

IUPAC Name |

1-(1-methylindol-3-yl)butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.ClH/c1-3-11(14)8-10-9-15(2)13-7-5-4-6-12(10)13;/h4-7,9,11H,3,8,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRFDILKPIYWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CN(C2=CC=CC=C21)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation and Electrophilic Addition to Form Ketoaldehyde Intermediate

Detailed Reaction Example

Synthesis of 4-Indol-2-yl-4-oxobutanal (Key Intermediate)

- Step 1: N-methylindole (1 equiv) is treated with n-butyllithium (1 equiv) at 0 °C to generate the lithiated intermediate.

- Step 2: γ-Butyrolactone (1.5 equiv) is added dropwise at 0 °C, stirred for 2 hours.

- Step 3: Quenching with aqueous ammonium chloride, extraction, and drying yields the crude ketoalcohol.

- Step 4: Oxidation with Dess-Martin periodinane at room temperature for 1 hour converts the alcohol to ketoaldehyde.

- Yield: Approximately 31% based on starting N-methylindole.

This intermediate is then used for reductive amination to install the butan-2-amine side chain.

Analytical Characterization and Purification

- Purification: Flash chromatography on silica gel using hexane/ethyl acetate mixtures is standard.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry (ESI-MS).

- Salt formation: The free amine is converted to the hydrochloride salt by treatment with 6 N HCl in diethyl ether, precipitating the hydrochloride as a white solid.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | Lithiation | n-BuLi, 0 °C to RT | Lithiated N-methylindole | Quantitative | Sensitive to moisture |

| 2 | Electrophilic addition | γ-Butyrolactone or Weinreb amide | Ketoalcohol or silyl-protected ketone | 20–60 | Moderate yield, purification needed |

| 3 | Oxidation | Dess-Martin periodinane or Mo catalyst | Ketoaldehyde (4-indol-3-yl-4-oxobutanal) | 20–60 | Key intermediate |

| 4 | Reductive amination | Amine + NaBH4 in MeOH | Secondary amine intermediate | Moderate to good | Followed by salt formation |

| 5 | Salt formation | HCl in diethyl ether | Hydrochloride salt of target amine | High | Improves stability and handling |

Research Findings and Considerations

- The use of Weinreb amide intermediates improves yield and selectivity in the electrophilic addition step compared to direct lactone addition.

- Protection of the indole nitrogen with triisopropylsilyl groups allows selective functionalization and avoids side reactions.

- Reductive amination with sodium borohydride is efficient for installing the butan-2-amine side chain, followed by hydrochloride salt precipitation to enhance compound stability.

- Purification by flash chromatography and salt formation are critical for obtaining high-purity final products suitable for biological evaluation.

This comprehensive preparation overview is based on peer-reviewed synthetic methodologies and experimental data from recent publications in reputable journals such as the Journal of Organic Chemistry and ACS Publications. The described methods provide a robust framework for synthesizing 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride with moderate to good yields and high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Pharmaceutical Research

1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride is being investigated for its potential as a therapeutic agent. Its structural similarity to other indole derivatives suggests it may interact with various neurotransmitter systems, particularly the serotonin receptor pathways. This makes it a candidate for studies on mood disorders and neuropharmacology.

Case Study: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of indole derivatives on serotonin receptors. The findings indicated that compounds with similar structures to 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride exhibited significant activity at 5-HT2A receptors, suggesting potential applications in treating anxiety and depression disorders .

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard for the development of chromatographic methods. Its unique properties allow for the identification and quantification of similar compounds in complex mixtures.

Case Study: Chromatographic Analysis

Research conducted by Enamine Ltd. demonstrated the use of 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride in high-performance liquid chromatography (HPLC). The compound was effectively separated from other components in a mixture, showcasing its utility as a reference standard in method validation .

Biochemical Studies

The compound's interaction with biological systems makes it valuable for biochemical research. It can be utilized to study enzyme inhibition or receptor binding assays.

Case Study: Enzyme Inhibition

A study focused on the inhibition of monoamine oxidase (MAO) enzymes reported that certain indole-based compounds, including derivatives of 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride, showed promising inhibitory activity. This could lead to potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride and its analogs:

Key Observations :

- N-Substituents : Benzyl or phenylmethyl groups () increase lipophilicity compared to the methyl group in the target compound, impacting membrane permeability .

- Salt Forms : Hydrochloride salts are common across analogs to improve aqueous solubility, critical for drug formulation .

Anticancer Activity

- This suggests that carbonyl and tert-butoxycarbonyl groups modulate activity .

Biological Activity

Overview

1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride is an indole derivative that has garnered interest in the scientific community for its potential biological activities. This compound is being investigated for various therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties. Indole derivatives are known for their diverse biological activities, making them significant in both natural products and synthetic drugs.

Target of Action : The compound interacts with multiple receptors, which is characteristic of many indole derivatives. These interactions can influence various biochemical pathways within cells.

Mode of Action : The binding affinity to target receptors allows the compound to modulate cellular functions, potentially affecting processes such as cell proliferation and apoptosis.

Biochemical Pathways : The compound may affect several pathways related to inflammation, cancer progression, and neurodegenerative diseases. This versatility is attributed to the structural features common to indole derivatives.

Biological Activities

Research indicates that 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride exhibits a range of biological activities:

Antiviral Activity

Studies have suggested that this compound may possess antiviral properties by inhibiting viral replication mechanisms. For instance, similar indole derivatives have shown efficacy against various viral strains by disrupting viral protein synthesis and assembly.

Anti-inflammatory Properties

The compound has been evaluated for its ability to modulate inflammatory responses. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.

Anticancer Potential

Research has highlighted the anticancer properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. Notably, one study reported an IC50 value of 0.34 μM against MCF-7 cells, suggesting potent cytotoxicity (Table 1).

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Induction of apoptosis |

| MCF-7 | 0.34 | Cell cycle arrest at G2/M |

| HT-29 | 0.86 | Tubulin polymerization inhibition |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant activity against both breast and cervical cancer cells. The mechanism involved apoptosis induction through caspase activation.

- Molecular Docking Studies : Investigations into the binding affinity of this compound to specific receptors have shown promising results, indicating potential therapeutic targets in drug discovery.

- In Vivo Studies : Preliminary animal studies suggest that the compound may reduce tumor growth in xenograft models, supporting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride, and how can reaction conditions be optimized?

A practical synthesis involves alkylation of the indole nitrogen followed by amine functionalization. Phase-transfer catalysis (PTC) is effective for indole alkylation, as demonstrated for structurally similar compounds (e.g., 1-benzyl-2-(1H-indol-3-yl) derivatives via cycloalkylation ). For the hydrochloride salt, post-synthetic treatment with HCl in anhydrous methanol or ethanol is critical. Optimization should focus on:

- Temperature control : Avoid exceeding 60°C to prevent decomposition of the indole core.

- Purification : Use recrystallization from methanol/ethyl acetate mixtures to isolate the hydrochloride salt. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How should researchers characterize the compound’s structural integrity and purity?

Employ a multi-technique approach:

- NMR : Confirm the indole C3 substitution (δ 7.2–7.5 ppm for aromatic protons) and methylamine proton signals (δ 2.8–3.1 ppm) .

- X-ray crystallography : If crystalline, resolve the stereochemistry (e.g., racemic mixtures require chiral resolution first) .

- HPLC-MS : Monitor for byproducts (e.g., unreacted indole precursors) using electrospray ionization (ESI+) .

Q. What are the critical stability considerations for storage and handling?

- Storage : Keep at –20°C under inert gas (argon) to prevent hygroscopic degradation .

- Light sensitivity : Store in amber vials; indole derivatives are prone to photodegradation .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to the amine group’s reactivity .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

The presence of a stereocenter in the butan-2-amine moiety necessitates chiral separation:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) + 0.1% diethylamine .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

- Validation : Compare optical rotation ([α]D²⁵) with literature values for enantiopure standards .

Q. What strategies are effective for analyzing conflicting spectral data (e.g., NMR vs. X-ray)?

Contradictions between NMR and X-ray data often arise from dynamic processes (e.g., rotameric equilibria):

- Variable-temperature NMR : Identify signal splitting at low temperatures (–40°C) due to restricted rotation .

- DFT calculations : Model the lowest-energy conformer and compare with experimental X-ray bond angles .

- Crystallographic refinement : Use SHELXL for high-resolution data to resolve disorder in the amine group .

Q. How can researchers identify biological targets or mechanisms of action for this compound?

Leverage structural analogs (e.g., indoleamine derivatives) to hypothesize targets:

- In vitro assays : Screen for serotonin receptor (5-HT) binding using radioligand displacement (³H-LSD for 5-HT₂A) .

- Kinase profiling : Test inhibition of indole-sensitive kinases (e.g., GSK-3β) via ATP-competitive assays .

- Metabolic stability : Use hepatic microsomes to assess CYP450-mediated degradation .

Q. What analytical methods are suitable for detecting degradation products under stressed conditions?

- Forced degradation : Expose to heat (60°C, 48 hr), UV light (254 nm, 24 hr), and acidic/basic hydrolysis (0.1M HCl/NaOH) .

- LC-HRMS : Identify degradants (e.g., demethylated indole or oxidized amine) with m/z accuracy < 5 ppm .

- Mechanistic insight : Use deuterated solvents (D₂O) in NMR to track proton exchange in hydrolyzed products .

Data Contradictions and Validation

- Synthetic yields : Discrepancies in reported yields (e.g., 50–70% for PTC reactions vs. 30–40% for direct alkylation) may stem from solvent purity or catalyst loading. Validate protocols with control reactions.

- Biological activity : Inconsistent IC₅₀ values across studies could reflect assay conditions (e.g., serum protein interference). Include positive controls (e.g., known 5-HT inhibitors) to calibrate results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.